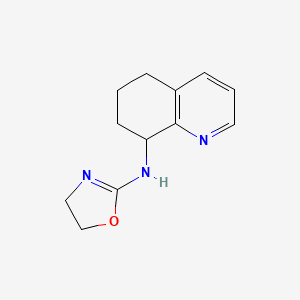
N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine
描述
N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an oxazole ring with a tetrahydroquinoline moiety, making it an interesting subject for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .
科学研究应用
N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Phosphorus-Containing Compounds: These compounds have varying oxidation states and chemical environments, making them useful in energy conversion and storage.
Uniqueness
What sets N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine apart is its combined oxazole and tetrahydroquinoline structure, which provides unique chemical and biological properties. This dual structure allows for versatile applications and interactions that are not typically observed in simpler compounds .
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H15N3O/c1-3-9-4-2-6-13-11(9)10(5-1)15-12-14-7-8-16-12/h2,4,6,10H,1,3,5,7-8H2,(H,14,15) |
InChI 键 |
FQGUELKLCYPADL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C=CC=N2)NC3=NCCO3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














